2-Amino-5-chloro-4-methylbenzonitrile
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Overview
Description
2-Amino-5-chloro-4-methylbenzonitrile is an organic compound with the molecular formula C₈H₇ClN₂. It is a derivative of benzonitrile, characterized by the presence of an amino group at the second position, a chlorine atom at the fifth position, and a methyl group at the fourth position on the benzene ring. This compound is used in various chemical syntheses and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amino-5-chloro-4-methylbenzonitrile can be synthesized through several methods. One common method involves the reaction of 4-methylbenzonitrile with chlorine gas in the presence of a catalyst to introduce the chlorine atom at the fifth position. The resulting 5-chloro-4-methylbenzonitrile is then subjected to a nitration reaction to introduce the amino group at the second position.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale chlorination and nitration processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-chloro-4-methylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form corresponding amines.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Amines derived from the reduction of the nitrile group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-5-chloro-4-methylbenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in the development of pharmaceuticals.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-5-chloro-4-methylbenzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the amino, chloro, and methyl groups can influence its binding affinity and specificity towards molecular targets.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-chlorobenzonitrile: Lacks the methyl group at the fourth position.
2-Amino-4-methylbenzonitrile: Lacks the chlorine atom at the fifth position.
5-Chloro-2-methylbenzonitrile: Lacks the amino group at the second position.
Uniqueness
2-Amino-5-chloro-4-methylbenzonitrile is unique due to the specific combination of functional groups on the benzene ring. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C8H7ClN2 |
---|---|
Molecular Weight |
166.61 g/mol |
IUPAC Name |
2-amino-5-chloro-4-methylbenzonitrile |
InChI |
InChI=1S/C8H7ClN2/c1-5-2-8(11)6(4-10)3-7(5)9/h2-3H,11H2,1H3 |
InChI Key |
GFACEGSIJUOWTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C#N)N |
Origin of Product |
United States |
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